molecular formula C13H9F3O3 B14792952 6-Methoxy-3-(trifluoromethoxy)-2-naphthaldehyde

6-Methoxy-3-(trifluoromethoxy)-2-naphthaldehyde

Cat. No.: B14792952
M. Wt: 270.20 g/mol
InChI Key: UDWKQTSTYLKTDB-UHFFFAOYSA-N
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Description

6-Methoxy-3-(trifluoromethoxy)-2-naphthaldehyde is an organic compound with the molecular formula C12H7F3O3 This compound is characterized by the presence of a methoxy group (-OCH3) and a trifluoromethoxy group (-OCF3) attached to a naphthaldehyde core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-3-(trifluoromethoxy)-2-naphthaldehyde typically involves multi-step organic reactions. One common method includes the introduction of the methoxy and trifluoromethoxy groups onto a naphthaldehyde precursor. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent quality and output.

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-3-(trifluoromethoxy)-2-naphthaldehyde can undergo various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The methoxy and trifluoromethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) can be employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aldehyde group yields carboxylic acids, while reduction results in the formation of alcohols.

Scientific Research Applications

6-Methoxy-3-(trifluoromethoxy)-2-naphthaldehyde has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 6-Methoxy-3-(trifluoromethoxy)-2-naphthaldehyde exerts its effects involves interactions with various molecular targets. The compound can act as an inhibitor or activator of specific enzymes, influencing biochemical pathways. The presence of the methoxy and trifluoromethoxy groups can enhance its binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Chloromethyl)-6-methoxy-3-(trifluoromethyl)pyridine
  • 6-Methoxy-3-(trifluoromethoxy)-2,4-pyridinediol

Uniqueness

6-Methoxy-3-(trifluoromethoxy)-2-naphthaldehyde is unique due to its specific combination of functional groups and the naphthaldehyde core. This structure imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C13H9F3O3

Molecular Weight

270.20 g/mol

IUPAC Name

6-methoxy-3-(trifluoromethoxy)naphthalene-2-carbaldehyde

InChI

InChI=1S/C13H9F3O3/c1-18-11-3-2-8-4-10(7-17)12(6-9(8)5-11)19-13(14,15)16/h2-7H,1H3

InChI Key

UDWKQTSTYLKTDB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=CC(=C(C=C2C=C1)C=O)OC(F)(F)F

Origin of Product

United States

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